5-Methylbenzo[d]thiazol-2(3H)-one chemical properties and structure
5-Methylbenzo[d]thiazol-2(3H)-one chemical properties and structure
An In-Depth Technical Guide to 5-Methylbenzo[d]thiazol-2(3H)-one
This guide provides a comprehensive technical overview of 5-Methylbenzo[d]thiazol-2(3H)-one, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical properties, structural features, synthesis, and the scientific rationale for its burgeoning role as a scaffold in drug discovery and materials science. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.
Introduction: The Benzothiazolone Scaffold
The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The 2-oxo derivative, benzothiazol-2(3H)-one, and its substituted analogues like 5-Methylbenzo[d]thiazol-2(3H)-one, serve as crucial intermediates and pharmacophores.[5][6] This guide will focus specifically on the 5-methyl substituted variant, elucidating the structural and chemical characteristics that make it a valuable building block for further chemical exploration.
Molecular Structure and Chemical Properties
The foundational identity of 5-Methylbenzo[d]thiazol-2(3H)-one is established by its unique arrangement of atoms and the resultant physicochemical properties.
Core Structure
The molecule consists of a bicyclic system where a methyl-substituted benzene ring is fused to a thiazolinone ring. The presence of the lactam (a cyclic amide) functionality within the thiazole ring is a defining feature, influencing its reactivity and intermolecular interactions.
Caption: 2D structure of 5-Methylbenzo[d]thiazol-2(3H)-one.
Physicochemical Data
A summary of the key chemical properties for 5-Methylbenzo[d]thiazol-2(3H)-one is provided below. These properties are critical for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source |
| CAS Number | 40925-61-9 | [7] |
| Molecular Formula | C₈H₇NOS | N/A |
| Molecular Weight | 165.21 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Solubility | Soluble in organic solvents (ethanol, ether, chloroform); sparingly soluble in water. | [5] |
| MDL Number | MFCD00100597 | [7] |
Spectroscopic Signature
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons around 2.4 ppm. The three protons on the aromatic ring will appear as multiplets or distinct doublets and singlets in the 7.0-8.0 ppm region. The N-H proton of the lactam will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
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¹³C NMR: The carbon spectrum would display eight distinct signals. The methyl carbon would appear around 20-25 ppm. The six aromatic carbons (five CH and one quaternary) would resonate in the 110-140 ppm range. The carbonyl carbon (C=O) of the lactam would be the most downfield signal, typically appearing around 170 ppm.
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IR Spectroscopy: Key vibrational frequencies would include a strong absorption band for the C=O stretch of the lactam at approximately 1680-1710 cm⁻¹. An N-H stretching band would be observed around 3100-3300 cm⁻¹. C-H stretches for the aromatic and methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
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Mass Spectrometry: The molecular ion peak (M⁺) in an EI-MS spectrum would be observed at m/z = 165. Subsequent fragmentation would likely involve the loss of CO (m/z = 137) and other characteristic cleavages of the heterocyclic ring.
Synthesis and Manufacturing
The synthesis of benzothiazol-2(3H)-ones can be achieved through several established routes.[8] A common and reliable method involves the oxidative cyclization of a corresponding thiourea derivative, which itself is prepared from an aminothiophenol.
Conceptual Synthesis Workflow
The logical flow for synthesizing the target compound begins with a commercially available substituted aniline and proceeds through key intermediates. The choice of reagents and conditions at each step is critical for achieving high yield and purity.
Caption: Conceptual workflow for the synthesis of 5-Methylbenzo[d]thiazol-2(3H)-one.
Detailed Experimental Protocol (Exemplary)
This protocol describes a two-step synthesis starting from 2-amino-5-methylthiophenol.
Objective: To synthesize 5-Methylbenzo[d]thiazol-2(3H)-one.
Materials:
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2-Amino-5-methylthiophenol
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Triphosgene (or a phosgene equivalent)
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Triethylamine (Et₃N) or another suitable base
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Toluene or Dichloromethane (DCM) as solvent
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Hydrochloric acid (HCl), aqueous solution
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Sodium bicarbonate (NaHCO₃), aqueous solution
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-methylthiophenol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene. Cool the mixture to 0 °C in an ice bath.
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Scientific Rationale: The reaction is performed under an inert (nitrogen) atmosphere to prevent oxidation of the sensitive thiophenol starting material. The base (triethylamine) is required to neutralize the HCl that is generated during the reaction. Cooling to 0 °C helps to control the exothermicity of the reaction with the phosgene equivalent.
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-
Addition of Phosgene Equivalent: Dissolve triphosgene (0.4 equivalents) in anhydrous toluene and add it dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes.
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Scientific Rationale: Triphosgene is a safer, solid alternative to gaseous phosgene. It reacts in situ to form the necessary electrophile that reacts with both the amine and thiol groups, leading to cyclization. Slow addition is crucial to maintain temperature control and prevent side reactions.
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-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
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Scientific Rationale: Allowing the reaction to warm to room temperature provides the necessary activation energy for the reaction to go to completion. TLC is a critical in-process control to determine the point at which the starting material has been fully consumed.
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Work-up and Extraction: Once the reaction is complete, quench it by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Scientific Rationale: The water quench deactivates any remaining reactive species. The acid wash removes the excess triethylamine base, while the bicarbonate wash removes any acidic impurities. The brine wash helps to remove residual water from the organic layer.
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-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
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Scientific Rationale: Drying the organic phase is essential before solvent removal. Column chromatography separates the desired product from any unreacted starting materials or byproducts based on polarity, yielding the pure compound.
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Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under vacuum. Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Applications and Future Directions
While 5-Methylbenzo[d]thiazol-2(3H)-one is a valuable synthetic intermediate, its true potential lies in the applications of the derivatives that can be synthesized from it.[5] The benzothiazolone core is a key feature in many biologically active molecules.
Caption: Relationship between the core scaffold and its potential applications.
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Drug Discovery: The nitrogen atom of the lactam can be readily alkylated or arylated to create a library of N-substituted derivatives. Many such derivatives of the parent benzothiazolone scaffold have been investigated as potent inhibitors of various enzymes and receptors.[6] For example, compounds incorporating this core have shown promise as EGFR inhibitors for cancer therapy and as selective COX-1 inhibitors for anti-inflammatory applications.[3][6] The 5-methyl group provides a specific substitution pattern that can influence steric and electronic properties, potentially leading to improved potency or selectivity.
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Materials Science: The conjugated aromatic system of the benzothiazole core imparts unique photophysical properties.[9] Derivatives are used in the development of organic light-emitting diodes (OLEDs) and fluorescent dyes.[5][10] The 5-methyl group can be used to fine-tune solubility and solid-state packing, which are critical parameters for material performance.
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Synthetic Chemistry: As a building block, it provides a rigid, planar scaffold onto which further complexity can be built, making it an important intermediate in multi-step organic syntheses.[8]
Conclusion
5-Methylbenzo[d]thiazol-2(3H)-one is more than a simple heterocyclic compound; it is a versatile platform for innovation in chemistry. Its well-defined structure, predictable reactivity, and accessible synthesis make it an invaluable tool for researchers. The established biological relevance of the benzothiazolone scaffold ensures that this compound and its derivatives will continue to be a focal point for the development of novel therapeutics, advanced materials, and complex molecular architectures. Further research into the specific biological targets of 5-methyl substituted analogues is a promising avenue for future drug development programs.
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